2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(Thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that features a unique combination of a thiolane ring and a pyrido[1,2-a]pyrimidinone core
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes such as cell cycle progression .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been found to exhibit cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of the pyrido[1,2-a]pyrimidinone core . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the purification steps, such as crystallization and chromatography, are crucial to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thiolane ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolane ring may lead to the formation of sulfoxides or sulfones, while reduction reactions can yield various reduced derivatives of the pyrido[1,2-a]pyrimidinone core.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Biology: It has shown promise in biological assays, particularly in the context of anticancer activity.
Medicine: The compound’s unique structure makes it a candidate for drug development, especially for targeting specific molecular pathways.
Industry: Its potential use in materials science includes applications in the development of novel polymers and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
2-thio-containing pyrimidines: These analogs exhibit diverse biological properties and are synthesized using similar methods.
Uniqueness
2-(Thiolan-3-yloxy)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to the presence of the thiolane ring, which imparts unique chemical and biological properties. This structural feature differentiates it from other pyrimidine derivatives and enhances its potential for various applications.
Properties
IUPAC Name |
2-(thiolan-3-yloxy)pyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12-7-11(16-9-4-6-17-8-9)13-10-3-1-2-5-14(10)12/h1-3,5,7,9H,4,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTYQKQALSBNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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